molecular formula C24H27NO6 B6528215 (4Z)-7-methyl-12-(propan-2-yl)-4-[(3,4,5-trimethoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one CAS No. 946236-03-9

(4Z)-7-methyl-12-(propan-2-yl)-4-[(3,4,5-trimethoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one

Cat. No.: B6528215
CAS No.: 946236-03-9
M. Wt: 425.5 g/mol
InChI Key: ZPQXFYLTURESJN-LSCVHKIXSA-N
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Description

The compound "(4Z)-7-methyl-12-(propan-2-yl)-4-[(3,4,5-trimethoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0²,⁶]trideca-1(9),2(6),7-trien-5-one" is a structurally complex tricyclic molecule characterized by:

  • A fused 3,10-dioxa-12-azatricyclo[7.4.0.0²,⁶] core, integrating oxygen and nitrogen heteroatoms.
  • A (4Z)-configuration at the methylidene group, which influences stereochemical interactions.
  • A propan-2-yl (isopropyl) group at position 12, contributing to steric bulk and hydrophobicity.

A structurally related compound, 11-hydroxy-11-methyl-4-(propan-2-ylidene)-3,12-dioxatricyclo[7.4.0.0²,⁶]trideca-1(9),2(6),7-trien-5-one (FDB019218), shares the tricyclic backbone but differs in substituents (e.g., hydroxyl vs. methyl groups), highlighting the structural diversity within this class .

Properties

IUPAC Name

(2Z)-4-methyl-8-propan-2-yl-2-[(3,4,5-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6/c1-13(2)25-11-16-17(30-12-25)7-14(3)21-22(26)18(31-23(16)21)8-15-9-19(27-4)24(29-6)20(10-15)28-5/h7-10,13H,11-12H2,1-6H3/b18-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQXFYLTURESJN-LSCVHKIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CN(CO2)C(C)C)C3=C1C(=O)C(=CC4=CC(=C(C(=C4)OC)OC)OC)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(CN(CO2)C(C)C)C3=C1C(=O)/C(=C/C4=CC(=C(C(=C4)OC)OC)OC)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4Z)-7-methyl-12-(propan-2-yl)-4-[(3,4,5-trimethoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one is a complex organic molecule with potential biological activities that merit detailed investigation. This article compiles existing research findings, case studies, and data tables to elucidate its biological properties.

Chemical Structure

The compound's structure can be represented as follows:

C23H31NO5\text{C}_{23}\text{H}_{31}\text{N}\text{O}_5

This structure includes multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antitumor and antimicrobial properties. The following sections summarize key findings from the literature.

Antitumor Activity

Studies have shown that derivatives of compounds similar to this compound display significant antiproliferative effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound has been found to inhibit tubulin polymerization at the colchicine binding site, leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens:

Pathogen TypeActivity
BacteriaEffective against Gram-positive and Gram-negative strains
FungiInhibitory effects observed in common fungal pathogens

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

  • Case Study 1 : A study on a related trimethoxyphenyl derivative revealed potent cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM.
  • Case Study 2 : Research indicated that a structurally similar compound exhibited significant inhibition of Staphylococcus aureus growth, suggesting potential as a therapeutic agent against resistant bacterial strains.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of tubulin polymerization
AntimicrobialEffective against various pathogens
Apoptosis InductionInduces cell death in cancer cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heteroatom Variations: Oxygen vs. Sulfur

Compounds with dithia-azatetracyclo frameworks, such as 9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIi) and its hydroxyl analog (IIj), replace oxygen atoms with sulfur. Key differences include:

  • Electronic properties : Sulfur’s lower electronegativity reduces hydrogen-bonding capacity compared to oxygen.
  • Solubility : Thia analogs are generally more lipophilic, impacting bioavailability.
  • Reactivity : Sulfur-containing rings may exhibit enhanced radical scavenging or metal-binding activity .

Substituent Modifications

  • FDB019218: This analog substitutes the trimethoxyphenyl group with a propan-2-ylidene moiety and introduces a hydroxyl group at position 11.
  • IIi and IIj : The 4-methoxyphenyl or 4-hydroxyphenyl groups in these compounds contrast with the trimethoxyphenyl group in the target compound, affecting electronic distribution and steric interactions .

Data Table: Structural and Functional Comparison

Compound Name Key Structural Features Heteroatoms Key Substituents Bioactivity Insights Reference
(4Z)-7-methyl-12-(propan-2-yl)-4-[(3,4,5-trimethoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[...]-5-one 3,10-dioxa-12-azatricyclo core, (4Z)-methylidene, trimethoxyphenyl O, N 3,4,5-Trimethoxyphenyl, isopropyl Not reported
11-Hydroxy-11-methyl-4-(propan-2-ylidene)-3,12-dioxatricyclo[...]-5-one (FDB019218) 3,12-dioxatricyclo core, propan-2-ylidene, hydroxyl O Hydroxyl, propan-2-ylidene Not reported
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...]-4(8)-one-6 (IIi) 3,7-dithia-5-azatetracyclo core, 4-methoxyphenyl S, N 4-Methoxyphenyl Not reported
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[...]-4(8)-one-6 (IIj) 3,7-dithia-5-azatetracyclo core, 4-hydroxyphenyl S, N 4-Hydroxyphenyl Not reported

Methodological Insights: Identifying Similar Compounds

  • PubChem Databases: The Compound database (CIDs) provides non-redundant structural data, enabling identification of analogs through standardization workflows .
  • Tanimoto Similarity : This metric quantifies structural overlap using molecular fingerprints, aiding in prioritization of candidates for further study .
  • Virtual Screening : Libraries like PubChem’s 187,419-compound dataset facilitate large-scale similarity searches for functional analogs .

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